Ácido 3-(1,3-benzotiazol-2-il)-2-metoxopropanoico

Descripción general

Descripción

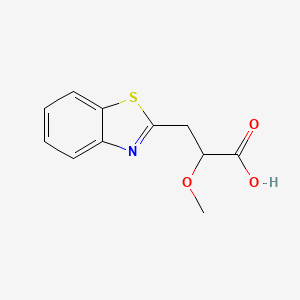

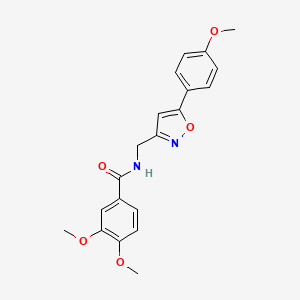

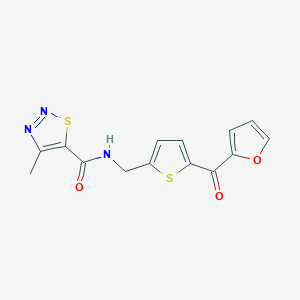

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound you mentioned seems to be a derivative of benzothiazole, with a propanoic acid group attached to the benzothiazole ring and a methoxy group attached to the propanoic acid .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The specific synthesis pathway for “3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid” would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in condensation reactions, diazo-coupling reactions, and Knoevenagel condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzothiazole derivatives, these properties can include density, boiling point, vapor pressure, and solubility .Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado derivados de benzotiazol y evaluado su potencial antituberculoso. Estos compuestos demostraron una mejor potencia de inhibición contra Mycobacterium tuberculosis (M. tuberculosis) en comparación con los fármacos de referencia estándar . Se evaluaron las concentraciones inhibitorias de las moléculas recién sintetizadas, y algunos derivados exhibieron una excelente actividad.

- Se han diseñado y sintetizado compuestos basados en benzotiazol como posibles agentes antibacterianos. Por ejemplo, se investigaron las 3-(1,3-benzotiazol-2-il) 2-fenil quinazolin-4(3H)-onas .

- Los investigadores han desarrollado nuevas rutas sintéticas para benzotiazoles. Un método de este tipo implica la ciclización de 2-aminotiofenoles con CO₂ en presencia de dietilsilano catalizado por 1,5-diazabiciclo[4.3.0]non-5-eno (DBN) .

Actividad Antituberculosa

Agentes Antibacterianos

Síntesis de Benzotiazoles

Mecanismo De Acción

Target of Action

The primary targets of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid are mycobacterial mycolic acid transporters, specifically MmpL3 . These transporters play a crucial role in the survival and virulence of mycobacteria, including Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a weakened cell wall, impairing the bacteria’s ability to survive and proliferate .

Biochemical Pathways

The compound affects the mycolic acid biosynthesis pathway, a critical pathway for the survival and pathogenicity of mycobacteria . By inhibiting MmpL3, the compound disrupts the transport of mycolic acids to the cell wall, leading to a weakened cell wall and reduced bacterial survival .

Pharmacokinetics

The compound’s water-solubility suggests it may have good bioavailability

Result of Action

The result of the compound’s action is a significant reduction in the survival and proliferation of mycobacteria . In vitro studies have shown that the compound exhibits excellent anti-tubercular activity, with inhibition rates of up to 98% .

Safety and Hazards

Direcciones Futuras

Research on benzothiazole derivatives is ongoing, with many potential applications in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on the synthesis of new benzothiazole derivatives, the exploration of their biological activities, and their potential use in the development of new drugs .

Análisis Bioquímico

Biochemical Properties

It is known that benzothiazole derivatives have been found to exhibit profound antimicrobial activity .

Cellular Effects

The effects of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid on various types of cells and cellular processes are not well-documented. Benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis .

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit remarkable anticancer activity .

Temporal Effects in Laboratory Settings

There is currently limited information available on the changes in the effects of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid at different dosages in animal models have not been extensively studied .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-8(11(13)14)6-10-12-7-4-2-3-5-9(7)16-10/h2-5,8H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRYELDXMWHXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NC2=CC=CC=C2S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2454388.png)

![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)

![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)